Receptor Selectivity Ratio: Argipressin Acetate vs. Selepressin (FE 202158) in Functional Assays
In functional reporter gene assays, Argipressin (AVP) demonstrates a non-selective agonist profile with a selectivity ratio of 1:18:0.2:92 across human V1aR, V1bR, V2R, and OTR, respectively (V1aR EC50 = 0.24 nM) [1]. In contrast, the synthetic analog selepressin (FE 202158) exhibits a markedly different selectivity ratio of 1:142:1107:440 [1]. This quantitative difference reflects Argipressin's balanced activation of multiple receptor subtypes versus the engineered V1a-selectivity of selepressin.
| Evidence Dimension | Receptor Selectivity Ratio (V1aR:V1bR:V2R:OTR) in functional reporter gene assays |
|---|---|
| Target Compound Data | Selectivity ratio: 1:18:0.2:92; V1aR EC50 = 0.24 nM |
| Comparator Or Baseline | Selepressin (FE 202158): Selectivity ratio: 1:142:1107:440; V1aR EC50 = 2.4 nM |
| Quantified Difference | Argipressin is ~18-fold less selective for V1aR versus V2R compared to selepressin's >1100-fold selectivity |
| Conditions | Human V1a, V1b, V2, and OT receptors expressed in CHO cells; functional reporter gene assay |
Why This Matters
For experiments requiring pan-vasopressin receptor activation (e.g., studying endogenous signaling integration), Argipressin acetate is the appropriate reference agonist; for studies focused on V1a-specific responses, selepressin would be confounded by significant V2 activation.
- [1] Laporte R, Kohan A, Heitzmann J, et al. Pharmacological characterization of FE 202158, a novel, potent, selective, and short-acting peptidic vasopressin V1a receptor full agonist for the treatment of vasodilatory hypotension. J Pharmacol Exp Ther. 2011;337(3):786-796. View Source
